Isoeicosanol
Overview
Description
Isoeicosanol, also known as 1-Eicosanol, is a long-chain fatty alcohol with the molecular formula C20H42O. It is a white, waxy solid at room temperature and is primarily used in the cosmetics and personal care industry due to its emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel to formulations, making it a popular ingredient in skin and hair care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoeicosanol can be synthesized through the hydrogenation of eicosanoic acid or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions. The reaction can be represented as follows:
C20H40O2+H2→C20H42O+H2O
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of eicosanoic acid derivatives using catalytic hydrogenation. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isoeicosanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to eicosanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of surfactants and emulsifiers.
Etherification: this compound can undergo etherification reactions to form ethers, which are used as solvents and intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Esterification: Carboxylic acids in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Etherification: Alcohols or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Eicosanoic acid.
Esterification: Eicosyl esters.
Etherification: Eicosyl ethers.
Scientific Research Applications
Isoeicosanol has a wide range of applications in scientific research, including:
Chemistry: Used as a non-ionic surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for long-chain fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of isoeicosanol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in formulations where it acts as an emollient, providing a smooth and non-greasy texture. Additionally, this compound can act as a carrier for active ingredients, enhancing their delivery and absorption through the skin .
Comparison with Similar Compounds
Isoeicosanol can be compared with other long-chain fatty alcohols such as:
Cetyl Alcohol (1-Hexadecanol): Similar in structure but with a shorter carbon chain (C16). It is also used as an emollient and thickening agent in cosmetics.
Stearyl Alcohol (1-Octadecanol): Another long-chain fatty alcohol with an 18-carbon chain. It is commonly used in personal care products for its emollient and emulsifying properties.
Behenyl Alcohol (1-Docosanol): A 22-carbon chain fatty alcohol used in cosmetics for its conditioning and thickening properties.
Uniqueness of this compound: this compound’s 20-carbon chain length provides a balance between the emollient properties of shorter-chain alcohols and the viscosity-increasing effects of longer-chain alcohols. This makes it particularly suitable for formulations requiring a smooth, non-greasy feel without compromising on stability and texture .
Properties
IUPAC Name |
18-methylnonadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h20-21H,3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHAAEIHLXHTJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068780 | |
Record name | Isoeicosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89160-66-7, 52655-10-4 | |
Record name | 18-Methyl-1-nonadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89160-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoeicosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052655104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoeicosanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoeicosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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